

An In-Depth Technical Guide to 2-Ethynylaniline (CAS: 52670-38-9)

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Compound of Interest

Compound Name: 2-Ethynylaniline

Cat. No.: B1227618

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Introduction

2-Ethynylaniline, with the CAS number 52670-38-9, is a versatile aromatic amine containing a terminal alkyne functional group. This unique combination of a nucleophilic amino group and a reactive ethynyl moiety makes it a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds and as a key intermediate in the development of pharmaceuticals and advanced materials. Its structural importance is highlighted by its role as a precursor to various kinase inhibitors, including the notable anti-cancer drug Erlotinib. This guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and applications of **2-ethynylaniline**, with a focus on experimental details and mechanistic insights relevant to researchers in drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **2-ethynylaniline** is presented below. This data is essential for its proper handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of **2-Ethynylaniline**

| Property | Value | Reference(s) |
|---------------------------------------|--|---|
| CAS Number | 52670-38-9 | [1] [2] |
| Molecular Formula | C ₈ H ₇ N | [1] [2] |
| Molecular Weight | 117.15 g/mol | [1] [2] |
| Appearance | Colorless to light orange to yellow clear liquid | |
| Boiling Point | 229-230 °C (lit.) | |
| Density | 1.030 g/mL at 25 °C (lit.) | |
| Refractive Index (n _{20/D}) | 1.6200 (lit.) | |
| Storage Temperature | 2–8 °C under inert gas (nitrogen or Argon) | |

Table 2: Spectroscopic Data for **2-Ethynylaniline**

| Spectrum Type | Key Peaks / Signals and Assignments | Reference(s) |
|------------------------|--|------------------|
| ^1H NMR | Signals corresponding to aromatic protons and the amine protons. | |
| ^{13}C NMR | Signals corresponding to the eight carbon atoms of the molecule. | |
| FT-IR | N-H stretch: $3550\text{--}3250\text{ cm}^{-1}$ (broad, medium), characteristic of primary amines (two bands). C \equiv C-H stretch (alkyne): $\sim 3300\text{ cm}^{-1}$ (strong, sharp). C \equiv C stretch (alkyne): $\sim 2100\text{--}2260\text{ cm}^{-1}$ (weak to medium). C-N stretch: $1200\text{--}1350\text{ cm}^{-1}$ for aromatic amines. N-H bend: $\sim 1550\text{--}1650\text{ cm}^{-1}$. Aromatic C-H stretch: $3100\text{--}3000\text{ cm}^{-1}$. Aromatic C=C stretch: $1600\text{--}1585\text{ cm}^{-1}$ and $1500\text{--}1400\text{ cm}^{-1}$. | [3][4][5] |
| Mass Spectrometry (EI) | Molecular Ion (M^+): $m/z = 117$. Fragmentation Pattern: The fragmentation of anilines is complex. A key fragmentation pathway for substituted anilines can involve the loss of substituents from the amine group or the aromatic ring. For 2-ethynylaniline, fragmentation may involve the loss of the ethynyl group or cleavage of the aromatic ring. The presence of an odd molecular | [6][7][8][9][10] |

weight ion is indicative of a compound containing an odd number of nitrogen atoms (the Nitrogen Rule).

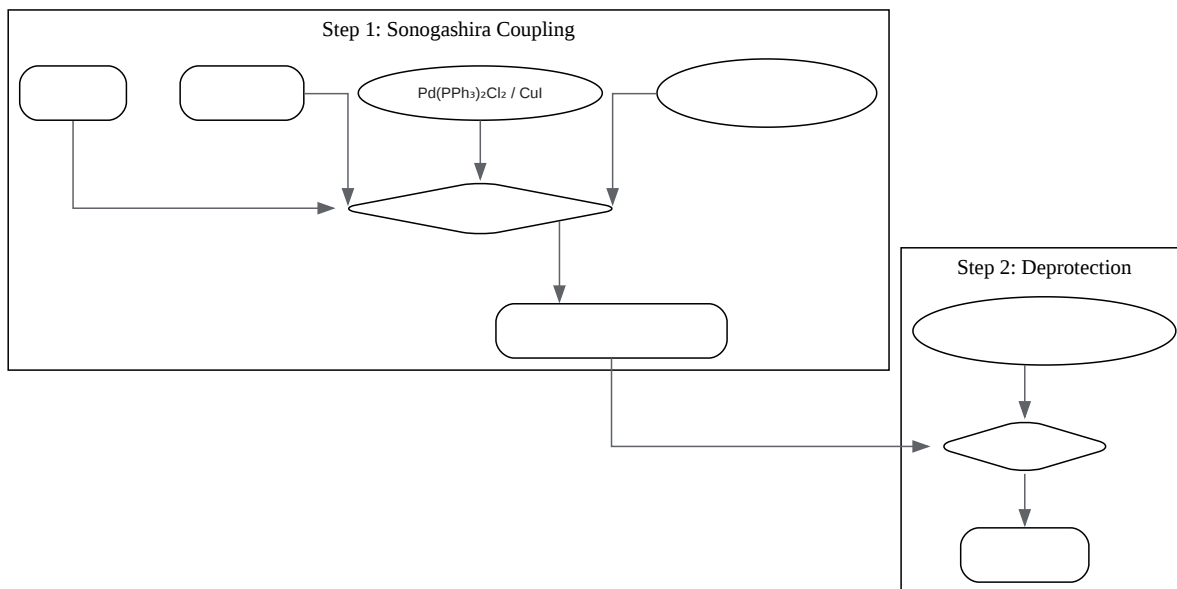
Synthesis of 2-Ethynylaniline

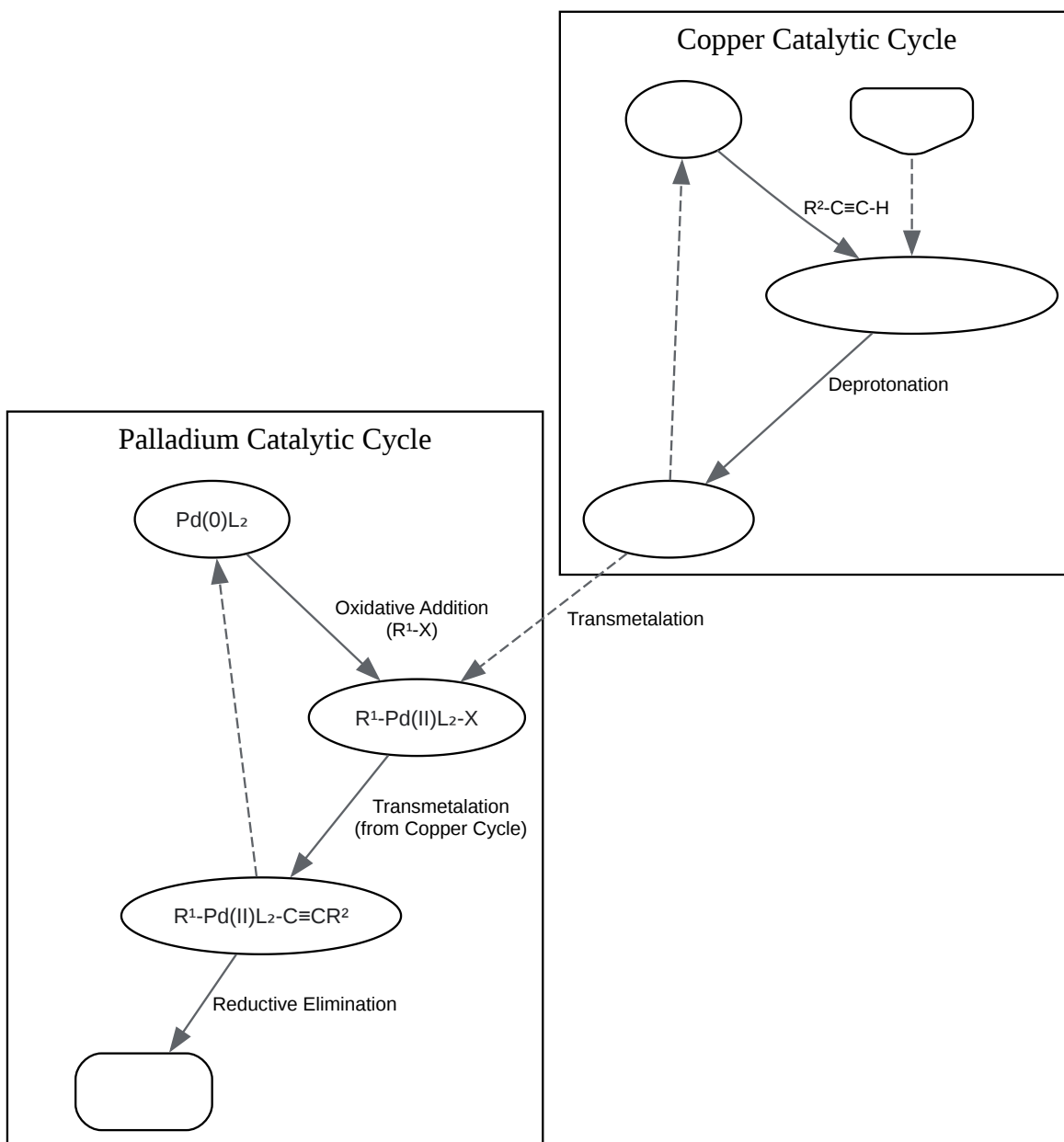
The synthesis of **2-ethynylaniline** is most commonly achieved through a two-step process involving a Sonogashira cross-coupling reaction followed by deprotection. This method offers high yields and good functional group tolerance. An alternative route involves the reduction of a nitro precursor.

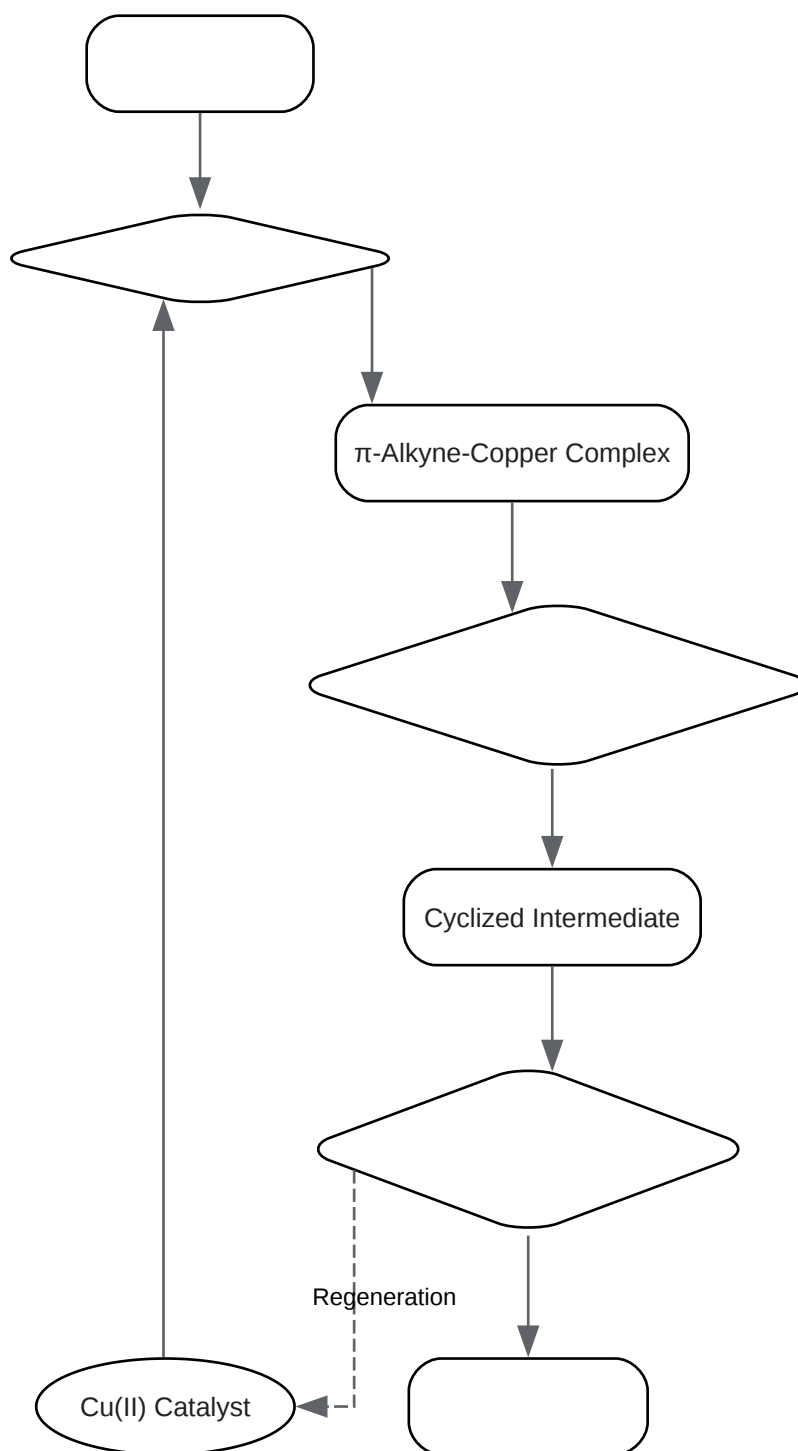
Synthesis via Sonogashira Coupling and Deprotection

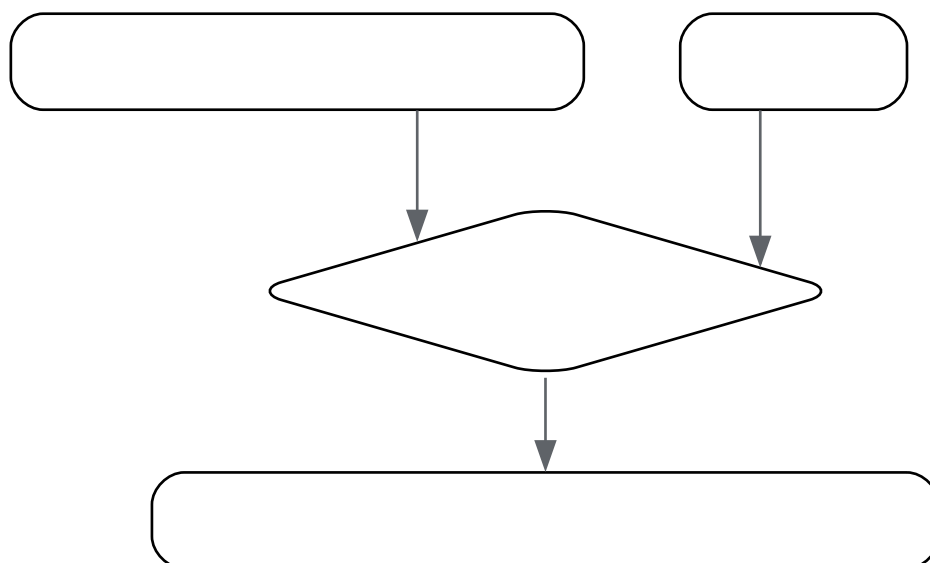
This is a widely used and efficient method for the synthesis of terminal alkynes from aryl halides.

Workflow for the Synthesis of **2-Ethynylaniline** via Sonogashira Coupling









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